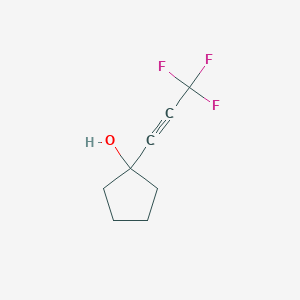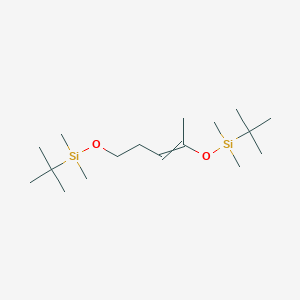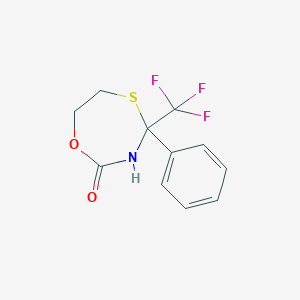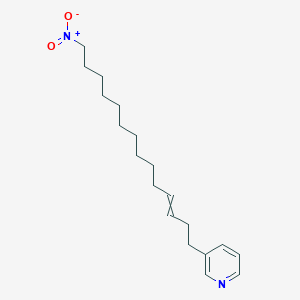![molecular formula C24H21ClN2O B12550806 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole CAS No. 170219-47-3](/img/structure/B12550806.png)
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, along with a methoxyphenyl and diphenylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the alkylation of 1H-imidazole with chloromethyl compounds under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents that can enhance the reaction efficiency. The purification process may involve recrystallization or chromatographic techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxyphenyl and diphenylmethyl groups may contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Methoxyphenyl isocyanate
Uniqueness
4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
Propiedades
Número CAS |
170219-47-3 |
|---|---|
Fórmula molecular |
C24H21ClN2O |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-[(4-methoxyphenyl)-diphenylmethyl]imidazole |
InChI |
InChI=1S/C24H21ClN2O/c1-28-23-14-12-21(13-15-23)24(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-17-22(16-25)26-18-27/h2-15,17-18H,16H2,1H3 |
Clave InChI |
XAPPIAGEWSEWRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)

![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)




